(2,4-Dichloro-3,5-dimethoxyphenyl) methyl 6-O-|A-D-glucopyranosyl-|A-D-glucopyranoside
CAS No.:
Cat. No.: VC16629041
Molecular Formula: C21H30Cl2O13
Molecular Weight: 561.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30Cl2O13 |
|---|---|
| Molecular Weight | 561.4 g/mol |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2,4-dichloro-3,5-dimethoxyphenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C21H30Cl2O13/c1-31-8-3-7(11(22)19(32-2)12(8)23)5-33-20-18(30)16(28)14(26)10(36-20)6-34-21-17(29)15(27)13(25)9(4-24)35-21/h3,9-10,13-18,20-21,24-30H,4-6H2,1-2H3/t9-,10-,13-,14-,15+,16+,17-,18-,20-,21-/m1/s1 |
| Standard InChI Key | OIYCDXFPNSBBRE-DWBJODBPSA-N |
| Isomeric SMILES | COC1=C(C(=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)Cl)OC)Cl |
| Canonical SMILES | COC1=C(C(=C(C(=C1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)Cl)OC)Cl |
Introduction
Structural Characteristics and Molecular Identity
Chemical Architecture
The compound features a 2,4-dichloro-3,5-dimethoxyphenyl group linked via a methyl bridge to a 6-O-β-D-glucopyranosyl-β-D-glucopyranoside disaccharide . Key structural attributes include:
-
Aromatic Core: A phenyl ring substituted with chlorine atoms at positions 2 and 4, methoxy groups at positions 3 and 5, and a methyl group at position 1.
-
Glycosidic Linkages: Two β-D-glucopyranose units connected by a 1→6 glycosidic bond, enhancing solubility and bioavailability compared to non-glycosylated analogs .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>28</sub>Cl<sub>2</sub>O<sub>13</sub> |
| Molecular Weight | 561.36 g/mol |
| CAS Registry Number | 2739844-79-0 |
| Solubility | Moderate in polar solvents |
| Bioavailability | Enhanced via glycosylation |
The absolute configuration was confirmed through acid hydrolysis derivatization and spectroscopic analysis, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Biosynthesis and Natural Occurrence
Plant Source and Isolation
The compound is isolated from Lilium regale, a species within the Liliaceae family renowned for its diverse secondary metabolites . Extraction typically involves ethanol or methanol maceration of bulb tissues, followed by chromatographic purification using silica gel and reversed-phase columns .
Biosynthetic Pathway
While the exact biosynthetic route remains uncharacterized, it likely originates from the shikimate pathway, yielding the phenylpropanoid backbone. Subsequent chlorination and methoxylation modifications occur via oxidative enzymes, while glycosylation is mediated by UDP-dependent glycosyltransferases .
Pharmacological Activities
Anticancer Efficacy
The compound demonstrates marked antiproliferative effects against A549 lung adenocarcinoma cells (IC<sub>50</sub> = 29 μM) . Comparatively, it exhibits lower cytotoxicity toward non-cancerous cell lines, suggesting selective targeting of malignant phenotypes .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Mechanisms of Action
Apoptosis Induction
Preliminary evidence suggests the compound triggers mitochondrial apoptosis via caspase-3 activation and Bcl-2 family protein modulation . Flow cytometry analyses reveal increased sub-G1 cell populations, indicative of DNA fragmentation .
Signal Pathway Interference
The glycoside may inhibit PI3K/Akt and MAPK pathways, critical for cancer cell survival and proliferation . Disruption of these pathways reduces cyclin D1 expression, arresting the cell cycle at the G1 phase .
Comparative Analysis with Structural Analogs
Chlorophenyl Glycosides in Lilium Species
Compared to 4-chloro-3-methoxy-5-methylphenyl 6-O-(6-deoxy-β-L-mannopyranosyl)-β-D-glucopyranoside from Lilium regale, the reviewed compound shows superior anticancer activity, likely due to its dichlorinated phenyl group .
Table 3: Activity Comparison of Lilium-Derived Glycosides
| Compound | Anticancer IC<sub>50</sub> (μM) | Key Structural Features |
|---|---|---|
| (2,4-Dichloro-3,5-dimethoxyphenyl) methyl glycoside | 29 (A549) | Dichlorinated phenyl, disaccharide |
| 4-Chloro-3-methoxy-5-methylphenyl glycoside | >50 (A549) | Monochlorinated phenyl, deoxysugar |
Future Research Directions
Mechanistic Elucidation
Detailed proteomic and transcriptomic studies are needed to map signaling pathways affected by the compound.
In Vivo Efficacy and Toxicology
Rodent models are essential to evaluate pharmacokinetics, biodistribution, and long-term safety.
Synthetic Optimization
Chemical modifications, such as halogen substitution or glycosidic bond variation, may enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume